molecular formula C15H13NO3 B352954 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-07-1

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B352954
CAS No.: 609335-07-1
M. Wt: 255.27g/mol
InChI Key: HSXSWVGHTUUDET-UHFFFAOYSA-N
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Description

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and differentiates it from other benzoxazole derivatives in terms of reactivity and application .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXSWVGHTUUDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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